molecular formula C24H27NO4 B2578792 (R)-3-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid CAS No. 1260616-10-1

(R)-3-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Cat. No.: B2578792
CAS No.: 1260616-10-1
M. Wt: 393.483
InChI Key: RFPRPMKNFLDNQB-JOCHJYFZSA-N
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Description

“®-3-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid” is an alanine derivative . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C23H26N2O6 . The molecular weight is 426.46 .

Scientific Research Applications

Synthesis Techniques and Applications

Advanced Synthesis Protocols : This compound is integral in synthesizing complex molecules such as cyclodepsipeptides, which exhibit a wide range of biological activities due to their structural diversity. Cyclodepsipeptides, often derived from marine organisms, are promising pharmaceutical candidates. The synthesis involves creating noncommercial protected amino acids and assembling the depsipeptidic skeleton using a solid-phase approach, demonstrating the compound's role in facilitating complex peptide synthesis (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).

Chemical and Bio-catalytic Applications : Optically pure derivatives of this compound have been used as chiral solvating agents for molecular recognition by NMR and fluorescence spectroscopy. This indicates its utility in distinguishing isomers of various acids, demonstrating its significance in analytical chemistry for isomer discrimination and quantitative determination (Khanvilkar & Bedekar, 2018).

Photophysics and Bioimaging : In bioimaging, derivatives of this compound have been studied for their photophysical properties and potential in two-photon fluorescence microscopy (2PFM). These studies highlight the compound's role in developing integrin-selective imaging probes, offering insights into its applications in cancer cell line studies and possibly advancing diagnostic imaging techniques (Morales et al., 2010).

Molecular Recognition and Sensing : The compound has been utilized in creating molecular sensors, particularly for enantioselective fluorescent recognition of chiral acids. This application underscores its potential in developing new materials for sensing and recognition, crucial for analytical and diagnostic purposes (Li et al., 2007).

Mechanism of Action

Target of Action

It is known that this compound is an alanine derivative . Alanine derivatives are often involved in protein synthesis, suggesting that the compound may interact with cellular machinery involved in these processes.

Mode of Action

As an alanine derivative, it may be involved in the process of protein synthesis . It could potentially interact with the ribosome, the cellular machinery responsible for protein synthesis, or other related enzymes and transporters.

Biochemical Pathways

Given its nature as an alanine derivative, it may be involved in pathways related to protein synthesis and metabolism .

Result of Action

As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Properties

IUPAC Name

(3R)-3-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPRPMKNFLDNQB-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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